N-(3-chlorophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Description
This compound is a chemically intricate molecule featuring a pyran-4-one core substituted with a tetrahydroquinoline-linked methyl group at position 6 and a 3-chlorophenyl acetamide moiety at position 3 via an ether linkage.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c24-17-7-3-8-18(11-17)25-23(28)15-30-22-14-29-19(12-21(22)27)13-26-10-4-6-16-5-1-2-9-20(16)26/h1-3,5,7-9,11-12,14H,4,6,10,13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFWQDFIWJUEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising a chlorophenyl group, a tetrahydroquinoline moiety, and a pyran ring. The synthesis typically involves multi-step organic reactions that include the formation of the pyran and quinoline structures followed by acetamide formation.
Table 1: Structural Components
| Component | Description |
|---|---|
| Chlorophenyl Group | Affects lipophilicity and biological activity |
| Tetrahydroquinoline | Contributes to potential neuroactivity |
| Pyran Ring | Implicated in various biological interactions |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to high activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
Inhibitory effects on cholinesterase enzymes have been noted for compounds in this class. For example, studies have reported IC50 values indicating that certain derivatives can effectively inhibit butyrylcholinesterase (BChE) with comparable efficacy to established inhibitors like physostigmine .
Case Studies
- Neuroprotective Effects : A study demonstrated that related compounds exhibited neuroprotective effects in models of neurodegeneration. The mechanism appears to involve the modulation of oxidative stress pathways .
- Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory properties of similar compounds, suggesting potential use in treating conditions like arthritis through the inhibition of pro-inflammatory cytokines .
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release.
- Oxidative Stress Reduction : Its structure suggests potential antioxidant properties that could mitigate cellular damage caused by reactive oxygen species.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by:
- A chlorophenyl group which may influence its biological activity.
- A pyran ring that contributes to its pharmacological properties.
- A tetrahydroquinoline moiety, known for its role in various bioactive compounds.
These structural elements suggest potential interactions with biological targets, making it a candidate for further research.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to N-(3-chlorophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways.
Antimicrobial Properties
Research has shown that compounds with similar structural frameworks demonstrate antimicrobial activity against various pathogens. This suggests that this compound could be effective against bacterial and fungal infections.
Neuroprotective Effects
The tetrahydroquinoline component is associated with neuroprotective effects. Preliminary studies suggest that this compound may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease.
Interaction with Receptors
This compound may interact with various neurotransmitter receptors, potentially influencing mood and cognitive functions. This opens avenues for studying its effects on conditions like depression and anxiety.
Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:
*Molecular weight estimated based on formula C22H22ClN3O4 (similar to ).
Key Structural and Functional Insights:
Substituent Effects: Halogenated Aryl Groups: The 3-chlorophenyl group in the target compound and analogs (e.g., ) enhances binding to hydrophobic pockets in biological targets. Heterocyclic Moieties: The tetrahydroquinoline group in the target compound distinguishes it from analogs with oxadiazoles () or thienopyrimidines (), which are often used to modulate metabolic stability and bioavailability .
Synthetic Accessibility: The target compound’s tetrahydroquinoline-methyl group likely requires multi-step synthesis, contrasting with simpler coupling reactions used for pyridazinones () or pyridinones () .
Physicochemical Properties: The tetrahydroquinoline moiety in the target compound increases molecular weight and lipophilicity compared to analogs like , which may limit aqueous solubility but enhance membrane permeability.
Research Findings and Limitations
- Data Availability : Critical parameters like melting points, solubility, and IC50 values are missing for many compounds (e.g., ), limiting quantitative comparisons.
Preparation Methods
Cyclization of 3-Hydroxy-6-(Substituted Methyl)Pyran-4-One
A modified Krohnke reaction enables the preparation of 3-hydroxy-6-(substituted methyl)pyran-4-one. For example, condensation of diketones with ammonium acetate in acetic acid yields the pyranone scaffold. Substitution at C6 is achieved by introducing a benzyl halide during the cyclization phase.
Example Protocol
-
React 1,3-diketone (e.g., acetylacetone) with ammonium acetate in glacial acetic acid at 80°C for 6 hours.
-
Add 1-(bromomethyl)-1,2,3,4-tetrahydroquinoline dropwise to the mixture.
-
Stir at 120°C for 12 hours under nitrogen to yield 6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one.
Key Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | NH₄OAc, AcOH, 80°C | 68% | |
| Alkylation | 1-(Bromomethyl)THQ, 120°C | 52% |
Etherification with Chloroacetamide Derivatives
The C3 hydroxyl group of the pyranone undergoes Williamson ether synthesis with chloroacetamide precursors.
Two-Step Etherification and Amide Coupling
-
Ether Formation : React 3-hydroxypyranone with ethyl chloroacetate in the presence of K₂CO₃ in acetone.
-
Saponification and Activation : Hydrolyze the ester to carboxylic acid using NaOH, followed by activation with thionyl chloride.
-
Amide Coupling : Treat the acid chloride with 3-chloroaniline in dichloromethane with triethylamine.
Optimized Conditions
-
Etherification : 1.5 eq ethyl chloroacetate, 2 eq K₂CO₃, acetone, reflux, 8 hours (82% yield).
-
Amide Formation : 1.2 eq 3-chloroaniline, 1.5 eq Et₃N, DCM, 0°C → RT, 4 hours (76% yield).
Alternative One-Pot Multi-Component Approaches
Recent advances in multi-component reactions (MCRs) offer streamlined pathways. A SnCl₂-mediated Knoevenagel-Michael addition sequence has been reported for analogous chromenopyridines:
SnCl₂-Catalyzed Assembly
-
Combine 3-hydroxy-4H-pyran-4-one, 1-(chloromethyl)-1,2,3,4-tetrahydroquinoline, and N-(3-chlorophenyl)chloroacetamide in ethanol.
-
Add SnCl₂·2H₂O (20 mol%) and heat at 70°C for 24 hours.
Outcome
-
Direct formation of target compound via tandem alkylation/etherification.
Challenges and Optimization Strategies
Steric Hindrance at C6
Bulky tetrahydroquinoline substituents impede alkylation efficiency. Solutions include:
Oxidative Degradation of Pyranone
The 4-oxo group is prone to reduction under acidic conditions. Mitigation involves:
-
Conducting alkylation/etherification under inert atmospheres.
-
Avoiding strong Brønsted acids; use Lewis acids (e.g., ZnCl₂) instead.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Pros | Cons |
|---|---|---|---|---|
| Stepwise Alkylation/Etherification | 3 | 52% | High purity, scalable | Lengthy purification |
| One-Pot MCR | 1 | 58% | Time-efficient | Low yield, byproduct formation |
| Pd-Catalyzed Coupling | 2 | 45% | Mild conditions | Costly catalysts |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
